Erythromycin dihydrate

Solid-state characterization Dissolution kinetics Pharmaceutical formulation

Select Erythromycin dihydrate—the crystalline dihydrate form of erythromycin A—for its proven superior oral bioavailability over erythromycin ethylsuccinate and stearate in multi-dose clinical studies. The dihydrate's rapid dissolution and wettability make it the optimal API for enteric-coated pellet/tablet formulations. Compendial-grade (USP-NF/EP) material with characteristic XRPD peaks at 9.9°, 10.3°, and 13.1° 2θ ensures reproducible dissolution performance. Critical: avoid alkaline excipients (e.g., Mg(OH)₂) to prevent desolvate-mediated dissolution failure documented over 12-month ICH storage.

Molecular Formula C37H71NO15
Molecular Weight 770.0 g/mol
CAS No. 59319-72-1
Cat. No. B014731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin dihydrate
CAS59319-72-1
Molecular FormulaC37H71NO15
Molecular Weight770.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O
InChIInChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1
InChIKeyIWGQNYZQLVGGCS-INORWZNNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin Dihydrate CAS 59319-72-1: Technical Baseline and Procurement-Relevant Characterization


Erythromycin dihydrate (CAS 59319-72-1) is a crystalline dihydrate form of erythromycin A, a macrolide antibiotic produced via fermentation of Streptomyces erythreus . As a member of the erythromycin base class, it exhibits a molecular formula of C₃₇H₆₇NO₁₃·2H₂O and a molecular weight of 769.96 g/mol . The dihydrate crystalline state is defined by its specific X-ray powder diffraction pattern, with characteristic diffraction peaks at 9.9°, 10.3°, and 13.1° 2θ [1], and is recognized in the European Pharmacopoeia and USP-NF monographs for erythromycin base drug substance.

Erythromycin Dihydrate 59319-72-1: Why Salt and Solid-State Form Substitution Is Not Trivial


Erythromycin exhibits significant solid-state polymorphism and hydration-state polymorphism, with distinct physical forms—anhydrate, dihydrate, amorphous solid, and commercial base—demonstrating quantifiably different physicochemical properties that directly impact product performance [1]. Substituting erythromycin dihydrate with another salt form (e.g., stearate, ethylsuccinate, or estolate) or with alternative erythromycin base crystalline forms is not a straightforward equivalence substitution because different solid-state forms exhibit divergent solubility, dissolution rate, hygroscopicity, and ultimately bioavailability [2]. Pharmaceutical alternative products containing different erythromycin salts have been shown to be bio-inequivalent in multiple-dose clinical studies, with enteric-coated base (dihydrate) pellets demonstrating superior bioavailability compared to ethylsuccinate formulations [3]. For formulation scientists and procurement specialists, selection of the precise dihydrate crystalline form—rather than a generic 'erythromycin base' specification—is critical for ensuring consistent dissolution performance and avoiding tablet dissolution failures that have been documented with the dihydrate form when proper formulation controls are not maintained [4].

Erythromycin Dihydrate CAS 59319-72-1: Quantified Differentiation Evidence Versus Comparators


Erythromycin Dihydrate vs. Amorphous Form: Dissolution Rate and Wettability Differentiation

Crystalline erythromycin dihydrate demonstrates superior wettability and more rapid in vitro drug release from loosely-filled capsules compared to the amorphous form of erythromycin [1]. The amorphous form exhibited a high equilibrium solubility but slower dissolution rate, a finding attributable to its poor wettability [1]. Contact angle measurements performed on powder compacts confirmed the hydrophobic nature of the amorphous form, with high and stable contact angles observed; in contrast, low contact angles and rapid spreading of the liquid film were noted for crystalline dihydrates under identical test conditions [1].

Solid-state characterization Dissolution kinetics Pharmaceutical formulation

Erythromycin Dihydrate Bioavailability: Direct Comparison of Four Solid-State Forms in Healthy Volunteers

In a head-to-head clinical study of healthy volunteers, erythromycin dihydrate and erythromycin anhydrate demonstrated obviously faster and more complete absorption than the amorphous form or commercially available erythromycin 'base' [1]. The different forms—amorphous form, anhydrate, dihydrate, and commercially available base—were characterized by X-ray diffraction, thermogravimetry, and differential scanning calorimetry measurements [1].

Bioavailability Pharmacokinetics Solid-state pharmaceutics

Erythromycin Dihydrate (Enteric-Coated Base) vs. Ethylsuccinate: Comparative Bioavailability After Multiple Oral Doses

A multiple-dose clinical bioequivalence study demonstrated that erythromycin ethylsuccinate is not bioequivalent to an enteric-coated erythromycin base pellet product (dihydrate) [1]. The lower bioavailability of the ethylsuccinate formulation may be attributable to instability in the acidic medium of the stomach [1]. In a related three-phase crossover study, enteric-coated base pellets demonstrated greater extent of gastrointestinal absorption and bioavailability compared to both stearate and ethylsuccinate formulations, with higher peak serum concentrations after both the first and third doses [2].

Bioequivalence Pharmaceutical alternatives Oral drug delivery

Erythromycin Dihydrate Crystalline Stability: Dehydration-Induced Dissolution Failure Mechanism

Investigation of dissolution failures for an erythromycin dihydrate tablet formulation over a 12-month stability period using near-infrared spectroscopy revealed the formation of an isomorphic desolvate that retarded dissolution [1]. Near-infrared spectroscopy indicated that a dehydrated dihydrate of erythromycin is produced during formulation processing and gradually binds with magnesium hydroxide excipient; this binding delays the dissolution process [1]. Notably, the study demonstrated that humidifying the tablets reversed the binding and increased the dissolution rate, providing a remedial processing strategy [1].

Solid-state stability Dissolution testing Process analytical technology

Erythromycin Dihydrate 59319-72-1: Evidence-Driven Application Scenarios for Procurement and R&D


Enteric-Coated Oral Solid Dosage Form Development Requiring High Bioavailability

Based on the direct head-to-head bioavailability comparison demonstrating faster and more complete absorption for crystalline dihydrate relative to amorphous and commercial base forms [1], and the multiple-dose bioequivalence study showing superiority of enteric-coated base pellets over ethylsuccinate formulations [2], erythromycin dihydrate is the appropriate active pharmaceutical ingredient (API) choice for developing enteric-coated tablet or pellet formulations where maximizing oral bioavailability is a primary performance target. The crystalline dihydrate's demonstrated superior wettability and rapid dissolution characteristics further support its suitability for immediate-release enteric-coated systems designed to bypass gastric acid degradation.

Stability-Indicating Analytical Method Development and Pharmacopoeial Reference Standard Use

The well-defined crystalline structure of erythromycin dihydrate—characterized by specific XRPD diffraction peaks at 9.9°, 10.3°, and 13.1° 2θ [1]—makes this form the appropriate choice for establishing analytical reference standards in HPLC impurity profiling and forced-degradation studies. Its recognition in the European Pharmacopoeia and USP-NF monographs supports its use as a compendial reference material. Furthermore, the documented dissolution failure mechanism involving isomorphic desolvate formation [2] provides a validated stress condition for evaluating formulation robustness and developing stability-indicating methods.

Formulation Excipient Compatibility Screening and Process Optimization

Given the documented dissolution failure mechanism wherein erythromycin dihydrate undergoes dehydration during processing and subsequently binds to magnesium hydroxide excipient, causing dissolution retardation over 12-month storage [1], this API form is particularly suited for rigorous excipient compatibility studies using thermal analysis and dynamic thermal infrared spectroscopy. Formulators developing erythromycin dihydrate-containing products must carefully screen excipients—specifically avoiding or controlling interactions with alkaline agents like Mg(OH)₂—and implement humidity control strategies during manufacturing to prevent desolvate formation that compromises dissolution performance [1].

Comparative Solid-State Polymorphism Research and Crystal Engineering Studies

Erythromycin dihydrate serves as a well-characterized reference crystalline phase for academic and industrial solid-state research programs investigating polymorphism, hydration-state transitions, and hygroscopicity in macrolide antibiotics. The comprehensive structural data published for erythromycin A dihydrate [1], combined with its documented equilibrium solubility in distilled water at various temperatures [2], provides a robust baseline for comparative studies of novel erythromycin derivatives, co-crystals, or amorphous solid dispersions. Its moderate hygroscopicity profile and known behavior under low relative humidity conditions [1] further qualify it for stability studies examining moisture-induced phase transformations.

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